4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

説明

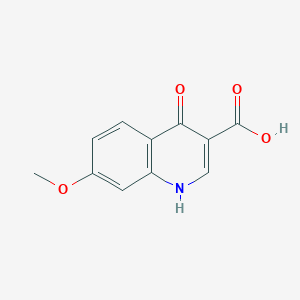

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₁H₉NO₄. It is characterized by the presence of a quinoline core substituted with hydroxy, methoxy, and carboxylic acid groups.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available 7-methoxyquinoline.

Carboxylation: The carboxylic acid group at the 3-position is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Dihydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives.

科学的研究の応用

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific electronic or optical properties

作用機序

The mechanism of action of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

類似化合物との比較

- 4-Hydroxyquinoline-3-carboxylic acid

- 7-Methoxyquinoline-3-carboxylic acid

- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Comparison: 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .

生物活性

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (4-HMQA) is a compound belonging to the quinoline family, characterized by its unique molecular structure that includes a hydroxyl group, a methoxy group, and a carboxylic acid group. This compound has garnered interest due to its diverse biological activities, which have been the subject of various studies.

Chemical Structure and Properties

The molecular formula of 4-HMQA is C11H9NO4, with a molecular weight of 219.19 g/mol. The presence of functional groups such as -OH (hydroxyl), -OCH3 (methoxy), and -COOH (carboxylic acid) significantly influences its chemical behavior and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C11H9NO4 |

| Molecular Weight | 219.19 g/mol |

| Functional Groups | Hydroxyl, Methoxy, Carboxylic Acid |

| CAS Number | 28027-17-0 |

Antiproliferative Effects

4-HMQA has shown promising antiproliferative activity against various cancer cell lines. In vitro studies indicate that it can inhibit cell growth effectively, with IC50 values typically ranging from 1.2 to 5.3 µM for different cancer types. For example:

These results suggest that 4-HMQA may act as a potential therapeutic agent in cancer treatment.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which contribute to its biological efficacy. Studies have demonstrated its ability to scavenge free radicals through various assays, including DPPH and ABTS tests. For instance:

- DPPH Scavenging Activity : Demonstrated effective radical quenching.

- ABTS Scavenging Activity : Showed improved antioxidative activity compared to standard antioxidants like BHT.

These findings highlight the potential of 4-HMQA in mitigating oxidative stress-related diseases.

Antibacterial Properties

In addition to its anticancer and antioxidant activities, 4-HMQA has been evaluated for antibacterial effects against Gram-positive and Gram-negative bacteria. Notably, it displayed selective activity against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM, indicating its potential as an antimicrobial agent.

The mechanism by which 4-HMQA exerts its biological effects involves several pathways:

- Enzyme Inhibition : It is thought to inhibit key enzymes involved in cell signaling and proliferation, such as topoisomerases and kinases.

- DNA Intercalation : The planar structure of the quinoline core allows for intercalation between DNA base pairs, potentially disrupting DNA replication.

- Cell Signaling Modulation : It may influence various signaling pathways through interactions with cellular receptors.

Case Studies and Research Findings

Several studies have explored the biological activities of 4-HMQA:

- A study published in MDPI highlighted its antiproliferative effects across multiple cancer cell lines, emphasizing its potential as a lead compound for drug development .

- Research conducted on free radical scavenging abilities revealed that quinoline derivatives, including 4-HMQA, possess significant antioxidative properties that could be beneficial in preventing oxidative damage .

- Comparative studies indicated that structural modifications in quinoline derivatives can lead to variations in biological activity, underscoring the importance of specific substituents present in 4-HMQA .

特性

IUPAC Name |

7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROPNBKULZRDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292865 | |

| Record name | 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28027-17-0 | |

| Record name | 4-Hydroxy-7-methoxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28027-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028027170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28027-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。